molecular formula C24H17F3O3S B3013528 Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 955976-32-6

Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone

Cat. No. B3013528
CAS RN: 955976-32-6
M. Wt: 442.45
InChI Key: DSQDJHDSILHETH-UHFFFAOYSA-N
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Description

Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone is a compound that appears to be related to a class of benzofuran-2-yl(phenyl)methanone derivatives. These derivatives have been synthesized and evaluated for various biological activities, including their potential as probes for β-amyloid plaques in Alzheimer's disease, as α-amylase inhibitors, and for their radical scavenging activities . The specific compound , while not directly mentioned in the provided papers, likely shares similar chemical properties and potential applications due to the structural similarities.

Synthesis Analysis

The synthesis of related benzofuran-2-yl(phenyl)methanone derivatives typically involves a Rap-Stoermer condensation reaction . Additionally, the synthesis of similar sulfone compounds, such as 3,5-bis(trifluoromethyl)phenyl sulfones, employs an alkylation/oxidation two-step sequence starting from commercially available thiophenol . These methods could potentially be adapted for the synthesis of the compound , considering the presence of the trifluoromethyl group and the sulfinyl moiety.

Molecular Structure Analysis

The molecular structure of benzofuran-2-yl(phenyl)methanone derivatives is characterized by the presence of a benzofuran ring system attached to a phenyl methanone group . The presence of substituents such as the trifluoromethyl group and the sulfinyl group in the compound of interest would likely influence its electronic properties and steric hindrance, which could affect its reactivity and binding affinity to biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzofuran-2-yl(phenyl)methanone derivatives can be influenced by the substituents on the benzofuran ring and the phenyl group. For instance, compounds with a N,N-dimethylamino group have shown high affinity for Aβ(1-42) aggregates . The presence of a sulfinyl group in the compound of interest may also confer unique reactivity, as seen in the Julia-Kocienski olefination reaction where sulfones are used to generate alkenes and dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-2-yl(phenyl)methanone derivatives are determined by their molecular structure. The introduction of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, lipophilicity, and overall stability . The sulfinyl group may also contribute to the compound's polarity and potential for forming hydrogen bonds, which could be relevant for its solubility and interaction with biological molecules.

Scientific Research Applications

Antimicrobial Activity

A significant application of related benzofuran compounds involves their antimicrobial properties. For instance, substituted phenyl benzofuran methanones have been synthesized and screened for antibacterial and antifungal activities, showcasing potential in combating microbial infections (Ashok et al., 2017). Additionally, similar benzofuran derivatives have demonstrated antimicrobial properties, suggesting potential applications in pharmaceuticals (Kenchappa et al., 2016).

Biological Activities and Synthesis

Research has also delved into the synthesis of benzofuran compounds with various biological activities. A study reported the synthesis of novel benzofuran derivatives with herbicidal and insecticidal activities (Wang et al., 2015). Another research focused on the synthesis of benzofuran-2-yl(phenyl)methanone derivatives, which were evaluated as ligands for β-amyloid plaques, indicating potential applications in neurodegenerative disease research (Cui et al., 2011).

Structural and Chemical Analysis

The structural and conformational analyses of related compounds have been a subject of interest. For example, a study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds provided insights into their molecular structures using density functional theory (DFT) and X-ray diffraction (Huang et al., 2021).

Polymeric Applications

Research on poly(arylene ether sulfone) bearing benzyl-type quaternary ammonium pendants, utilizing a similar difluoro aromatic ketone monomer, has been conducted to explore properties like hydroxide conductivity and alkaline stability, relevant in material science (Shi et al., 2017).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. Compounds containing a trifluoromethyl group can sometimes be hazardous due to the high reactivity of the fluorine atoms .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended to be a drug, it would need to undergo extensive testing to determine its safety and efficacy .

properties

IUPAC Name

phenyl-[3-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3O3S/c25-24(26,27)18-10-6-7-16(13-18)14-31(29)15-20-19-11-4-5-12-21(19)30-23(20)22(28)17-8-2-1-3-9-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQDJHDSILHETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone

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